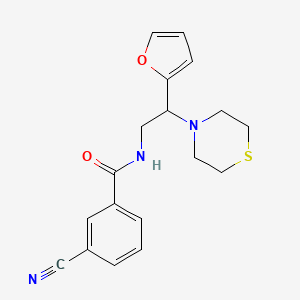

3-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide

Description

3-Cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide is a benzamide derivative featuring a cyano group at the 3-position of the benzoyl ring, a furan-2-yl substituent, and a thiomorpholinoethyl side chain. Benzamides are known for their diverse pharmacological activities, including antifungal, anticancer, and enzyme-inhibitory effects, often modulated by substituents such as cyano, heterocyclic, and sulfonamide groups . The thiomorpholine moiety may enhance solubility and bioavailability, while the furan group could influence π-π stacking interactions in biological targets .

Properties

IUPAC Name |

3-cyano-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c19-12-14-3-1-4-15(11-14)18(22)20-13-16(17-5-2-8-23-17)21-6-9-24-10-7-21/h1-5,8,11,16H,6-7,9-10,13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZSFNPQHVKVCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C2=CC=CC(=C2)C#N)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core is synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.

Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Incorporation of the Thiomorpholine Moiety: The thiomorpholine group is introduced via a nucleophilic substitution reaction, typically using thiomorpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzamide core can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Amino derivatives of the benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The furan ring and thiomorpholine moiety can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related benzamide derivatives and their properties, based on the evidence provided:

Key Observations:

Thiomorpholine vs. Sulfamoyl Groups: LMM11 (sulfamoyl) shows potent antifungal activity, while the thiomorpholine in the target compound might reduce off-target interactions due to its saturated sulfur-containing ring . Furan-Containing Derivatives: Both LMM11 and Compound 8 () utilize furan for target engagement. In LMM11, furan aids in π-π interactions with Trr1, whereas in Compound 8, it contributes to ATAD2 selectivity .

Pharmacological Potential: The target compound’s thiomorpholinoethyl side chain could improve metabolic stability compared to simpler ethylamine derivatives (e.g., Rip-B) . Cyanobenzamides (e.g., flutolanil) are prevalent in agrochemicals, suggesting the target compound might also exhibit pesticidal properties if optimized .

Synthetic Challenges :

- The synthesis of benzamides with multiple heterocycles (e.g., furan + thiomorpholine) often requires sequential coupling steps, as seen in Compound 155 () .

Biological Activity

3-cyano-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzamide is a compound of significant interest due to its unique structural features and potential biological activities. This compound incorporates a benzamide core, a cyano group, a furan ring, and a thiomorpholine moiety, which contribute to its diverse chemical behavior and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula for this compound is , with a molecular weight of 341.4 g/mol. The compound's structure includes:

- Benzamide Core : Provides a stable framework for biological activity.

- Cyano Group : Acts as an electrophile, potentially enhancing reactivity with biological targets.

- Furan Ring : Contributes to the compound's aromatic character and may participate in various interactions.

- Thiomorpholine Moiety : Imparts unique properties that can affect biological activity and solubility.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₂S |

| Molecular Weight | 341.4 g/mol |

| CAS Number | 2034398-56-4 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The cyano group can form covalent bonds with nucleophilic sites in proteins, while the furan and thiomorpholine moieties can engage in hydrogen bonding and hydrophobic interactions. These interactions may modulate enzyme activity or receptor signaling pathways.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that certain furan-containing compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the thiomorpholine group may enhance these effects by improving cellular uptake or increasing interaction with target proteins.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Preliminary studies suggest that it may exhibit activity against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 2: Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cells |

| Antimicrobial | Active against several bacterial strains |

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of several furan-based compounds, including derivatives of this compound. The results indicated significant cytotoxicity against breast cancer cell lines, with mechanisms involving the activation of apoptotic pathways through caspase activation.

Case Study 2: Antimicrobial Activity

In another investigation reported in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial properties of thiomorpholine-containing compounds against resistant strains of Staphylococcus aureus. The study found that the compound demonstrated notable inhibition zones compared to standard antibiotics, suggesting its potential as a lead compound for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.